2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide
Description
2-{[3-(2,5-Dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide is a thienopyrimidinone derivative characterized by:
- A thieno[3,2-d]pyrimidin-4(3H)-one core.
- A 2,5-dimethylphenyl substituent at position 2.
- A sulfanylacetamide side chain at position 2, with the acetamide group linked to a 3-methylbutyl moiety.
Structural analogs often target enzymes like kinases or proteases, leveraging the pyrimidinone core’s hydrogen-bonding capacity .
Propriétés
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S2/c1-13(2)7-9-22-18(25)12-28-21-23-16-8-10-27-19(16)20(26)24(21)17-11-14(3)5-6-15(17)4/h5-6,8,10-11,13H,7,9,12H2,1-4H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQIOPVEPLDILI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a thieno[3,2-d]pyrimidine core with a sulfanyl group and an acetamide side chain. Its molecular formula is , and it has a molecular weight of approximately 450.65 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N4O2S |
| Molecular Weight | 450.65 g/mol |
| IUPAC Name | 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The thieno and pyrimidine moieties can interact with enzymes involved in cellular processes, potentially inhibiting their activity. This characteristic is crucial for compounds aimed at treating diseases like cancer.
- Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. A study conducted by Walid Fayad et al. (2019) identified this compound through screening drug libraries on multicellular spheroids, demonstrating its potential to inhibit tumor growth in vitro .
Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Its structural components allow it to disrupt microbial cell functions, making it a candidate for developing new antibiotics or antifungal agents.
Case Studies and Research Findings
- In Vitro Studies : In laboratory settings, the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting effective cytotoxicity against malignant cells.
- Animal Models : Preliminary studies in animal models have demonstrated that administration of the compound leads to reduced tumor sizes compared to control groups, supporting its potential as a therapeutic agent.
Comparaison Avec Des Composés Similaires
Structural Modifications and Key Differences
The table below compares the target compound with structurally related analogs from the evidence:
*Calculated from molecular formula C₂₃H₂₅N₃O₂S₂.
†Estimated based on molecular formula C₂₂H₁₉F₂N₃O₃S₂.
Crystallographic and Analytical Data
- SHELX Software: The refinement of related thienopyrimidinone structures (e.g., ) likely employs SHELX programs for crystallographic analysis, ensuring precise structural validation .
- Spectroscopic Characterization : Analogs such as the dichlorophenyl derivative exhibit distinct ¹H NMR signals (e.g., δ 12.50 ppm for NH-3), which may differ in the target compound due to substituent effects .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves coupling a thienopyrimidinone core with a sulfanyl-acetamide side chain. A representative approach includes:
- Step 1: Reacting 3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl thiol with chloroacetyl chloride in the presence of triethylamine (TEA) to form the thioether intermediate.
- Step 2: Introducing the 3-methylbutylamine group via nucleophilic substitution under reflux in anhydrous dichloromethane.
- Optimization: Adjusting molar ratios (e.g., 1:1.2 for thiol:chloroacetyl chloride) and reaction time (4–6 hours) improves yield (>70%). Purification via silica gel chromatography (hexane:ethyl acetate gradient) ensures >95% purity .
Basic: How can the structural identity and purity of this compound be validated using crystallographic and spectroscopic techniques?
Methodological Answer:
- X-ray Crystallography: Single-crystal X-ray diffraction confirms the thienopyrimidine core geometry and sulfanyl-acetamide bond angles. For analogs, C–H···O/N hydrogen bonding patterns stabilize the lattice .
- Spectroscopy:
Advanced: What strategies are employed to resolve contradictions in biological activity data observed across different cell lines or in vivo models?
Methodological Answer:
Contradictions may arise from off-target effects or metabolic instability. Strategies include:
- Dose-Response Profiling: Compare IC₅₀ values in multiple cell lines (e.g., HCT-116 vs. HEK293) to identify cell-type-specific toxicity.
- Metabolite Analysis: Use LC-MS to detect degradation products (e.g., oxidation of the thioether linkage) in serum-containing media.
- Target Engagement Assays: Employ thermal shift assays or CETSA to verify direct binding to kinases (e.g., CK1 isoforms) across models .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 2,5-dimethylphenyl and 3-methylbutyl groups in modulating target affinity and selectivity?
Methodological Answer:
- Substituent Variations: Synthesize analogs with:
- 2,5-Dimethylphenyl replacements: Test halophenyl or methoxyphenyl groups to assess hydrophobic/hydrophilic interactions.
- 3-Methylbutyl modifications: Replace with shorter (isopentyl) or branched (neopentyl) chains to evaluate steric effects.
- Biological Assays: Measure inhibition of kinase activity (e.g., CK1δ/ε) using radiometric assays or ADP-Glo™ kits. Correlate substituent size/logP with potency and selectivity .
Advanced: What computational approaches are utilized to model the binding interactions between this compound and putative targets like kinase domains or chemokine receptors?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to predict binding poses in CXCR3 or CK1δ ATP-binding pockets. Key interactions include:
- Hydrogen bonding between the pyrimidin-4-one carbonyl and kinase hinge residues.
- π-π stacking of the 2,5-dimethylphenyl group with hydrophobic pockets.
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Analyze RMSD/RMSF plots to identify critical residues .
Advanced: How do solvent polarity and pH influence the stability of the thioether linkage in this compound, and what analytical methods are critical for monitoring degradation products?
Methodological Answer:
- Stability Studies:
- Solvent Effects: In polar aprotic solvents (e.g., DMSO), the thioether bond is stable (<5% degradation over 72 hours at 25°C). In aqueous buffers (pH <5), acid-catalyzed hydrolysis generates thiol and acetamide fragments.
- Analytical Monitoring:
- HPLC-DAD: Track degradation using a C18 column (methanol:water, 70:30) with UV detection at 254 nm.
- LC-HRMS: Identify degradation products via exact mass matching (e.g., [M+H]+ for hydrolyzed thiol: m/z 289.08) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
